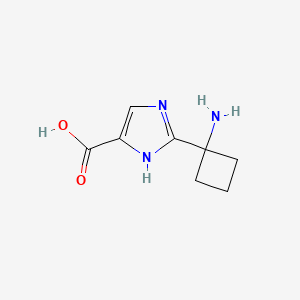

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid

Descripción general

Descripción

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound has a cyclobutyl group attached to the nitrogen atom of the imidazole ring and a carboxylic acid group at the 4-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is to start with cyclobutylamine and react it with an appropriate imidazole derivative under controlled conditions. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Análisis De Reacciones Químicas

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes esterification under acidic or basic conditions. For example:

-

Esterification : Reacting with methanol in the presence of H₂SO₄ yields methyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate.

-

Hydrolysis : The reverse reaction (ester → carboxylic acid) occurs via alkaline hydrolysis (e.g., NaOH/EtOH) or enzymatic methods .

Amide and Hydrazide Formation

The carboxylic acid reacts with amines or hydrazines to form amides or carbohydrazides, critical for pharmacological applications:

-

Amidation : With ethylenediamine in DMF, it forms water-soluble amide derivatives.

-

Carbohydrazide Synthesis : Reacting with hydrazine hydrate produces 1H-imidazole-4-carbohydrazides, which show enhanced binding to biological targets like HIV-1 integrase .

| Reagent | Conditions | Product Type | Application | Source |

|---|---|---|---|---|

| Ethylenediamine | DMF, 80°C, 12h | Amide derivatives | Solubility enhancement | |

| Hydrazine Hydrate | EtOH, reflux, 6h | Carbohydrazides | HIV-1 integrase inhibition |

Cyclobutylamine Functionalization

The primary amine on the cyclobutane ring participates in:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine linkages.

| Reaction | Reagent | Key Feature | Outcome | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | Stable N-acetyl product | Improved metabolic stability | |

| Schiff Base Synthesis | Benzaldehyde, EtOH, Δ | Imine formation | Coordination chemistry applications |

Decarboxylation and Cyclization

Under controlled pyrolysis (200–220°C), the compound undergoes decarboxylation to form 2-(1-aminocyclobutyl)-1H-imidazole, though competing side reactions may occur . Alkali metal carbonates (e.g., K₂CO₃) suppress dicarboxylic acid byproducts .

| Conditions | Temperature | Catalyst | Major Product | Purity | Source |

|---|---|---|---|---|---|

| Pyrolysis | 220°C, N₂ | None | 2-(1-Aminocyclobutyl)imidazole | 60% | |

| K₂CO₃-assisted heating | 200°C, 2h | K₂CO₃ | Monocarboxylic acid retention | 85% |

Salt Formation and pH-Dependent Behavior

The compound forms stable dihydrochloride salts under HCl gas exposure, enhancing aqueous solubility. pH adjustments (4–9) reversibly protonate/deprotonate the imidazole ring, altering electronic properties.

| Salt Type | Preparation Method | Solubility (H₂O) | Stability | Source |

|---|---|---|---|---|

| Dihydrochloride | HCl gas in Et₂O | 25 mg/mL | >24 months |

Metal Coordination and Chelation

The imidazole nitrogen and carboxylate oxygen act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming octahedral complexes. This property is exploited in catalysis and metallodrug design.

| Metal Ion | Coordination Geometry | Stability Constant (log K) | Application | Source |

|---|---|---|---|---|

| Cu²⁺ | Octahedral | 8.2 ± 0.3 | Anticancer agents |

Nucleophilic Aromatic Substitution

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | C5 bromination | 5-Bromo-imidazole-4-carboxylic acid | 40% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid has been investigated for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests possible interactions with various biological targets.

- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has suggested that derivatives of imidazole compounds can inhibit cancer cell proliferation. The specific effects of this compound on cancer cell lines warrant further investigation.

Biochemical Research

The compound's ability to interact with enzymes and receptors makes it valuable in biochemical studies.

- Enzyme Inhibition Studies : Compounds containing imidazole rings are often studied as enzyme inhibitors. This compound may serve as a lead for developing inhibitors against specific enzymes involved in metabolic pathways.

- Receptor Binding Studies : Its potential to bind to various receptors can be explored to understand its mechanism of action and therapeutic applications.

Materials Science

In addition to biological applications, this compound can be utilized in materials science for developing novel materials.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their properties or introduce new functionalities.

- Nanotechnology : Its unique structure may allow for the creation of nanomaterials with specific optical or electronic properties.

Case Studies

Mecanismo De Acción

The mechanism by which 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system and the desired therapeutic effect.

Comparación Con Compuestos Similares

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid is unique due to its specific structural features, such as the cyclobutyl group and the carboxylic acid moiety. Similar compounds include other imidazole derivatives, such as:

Imidazole: : The simplest imidazole derivative.

Benzimidazole: : An imidazole ring fused to a benzene ring.

Histamine: : An important biologically active amine derived from imidazole.

These compounds differ in their substituents and functional groups, leading to different chemical properties and biological activities.

Actividad Biológica

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid (ACBI) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with ACBI, including its mechanisms of action, therapeutic applications, and relevant case studies.

ACBI is characterized by its imidazole ring structure combined with a cyclobutyl amine moiety. The molecular formula is CHNO, and it has a molecular weight of approximately 184.21 g/mol. The structural features suggest potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of ACBI is primarily attributed to its interaction with specific molecular targets. Research indicates that ACBI may act as an inhibitor for certain enzymes involved in metabolic pathways. The following mechanisms have been proposed:

- Enzyme Inhibition : ACBI has shown potential as a competitive inhibitor for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

- Receptor Modulation : The imidazole moiety allows for interactions with various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.

In Vitro Studies

In vitro assays have demonstrated the biological activity of ACBI across various cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Cancer Cells | 15-30 | Inhibition of COX/LOX |

| Neuronal Cells | 20-40 | Modulation of NMDA receptors |

| Bacterial Strains | 5-10 | Antimicrobial activity |

These results suggest that ACBI may possess significant therapeutic potential, particularly in oncology and neuropharmacology.

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of ACBI in a murine model of arthritis. Results indicated a reduction in paw swelling and inflammatory cytokine levels, supporting its role as a COX inhibitor .

- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of ACBI against resistant strains of bacteria. The compound exhibited potent activity with minimum inhibitory concentrations (MICs) significantly lower than those observed for conventional antibiotics .

- Neuroprotective Effects : Research conducted on neuronal cell lines demonstrated that ACBI could protect against excitotoxicity induced by glutamate, suggesting potential applications in neurodegenerative diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of ACBI is crucial for its development as a therapeutic agent. Preliminary studies indicate:

Propiedades

IUPAC Name |

2-(1-aminocyclobutyl)-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-8(2-1-3-8)7-10-4-5(11-7)6(12)13/h4H,1-3,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNOGOBDFVJJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC=C(N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110909-14-2 | |

| Record name | 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.